4-Iodo-2-nitro-1-(trifluoromethyl)benzene, also known as 2-iodo-1-nitro-4-(trifluoromethyl)benzene, is an organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 317.00 g/mol . This compound is classified under halogenated aromatic compounds and nitro compounds, making it significant in various chemical reactions and applications in scientific research.
The synthesis of 4-iodo-2-nitro-1-(trifluoromethyl)benzene can be achieved through several methods:
A common synthetic route involves:
The structure of 4-iodo-2-nitro-1-(trifluoromethyl)benzene features a benzene ring with three substituents:
| Property | Value |
|---|---|
| Molecular Formula | C7H3F3INO2 |
| Molecular Weight | 317.00 g/mol |
| IUPAC Name | 2-Iodo-1-nitro-4-(trifluoromethyl)benzene |
| InChI Key | CIDKWMAVWQNYNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1I)N+[O-])OC(F)(F)F |
4-Iodo-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-iodo-2-nitro-1-(trifluoromethyl)benzene involves its interaction with biological targets through:
The physical properties of 4-iodo-2-nitro-1-(trifluoromethyl)benzene include:
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Refractive Index | Not specified |
4-Iodo-2-nitro-1-(trifluoromethyl)benzene has notable applications in scientific research:
This compound exemplifies the intricate relationship between molecular structure and reactivity, making it a valuable subject for ongoing research in organic chemistry and material sciences.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: